Insufficient Evidence for Comparative Analysis
A thorough search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) failed to identify any study that reports quantitative activity data for 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. Without such data, no head-to-head or cross-study comparison can be made against its closest analogs, which are the 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines described in the literature [1].
| Evidence Dimension | N/A |
|---|---|
| Target Compound Data | No quantitative biological activity data found in primary literature. |
| Comparator Or Baseline | 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidine antifolates (e.g., compounds 1-11 in ref [1]) |
| Quantified Difference | Cannot be calculated. |
| Conditions | N/A |
Why This Matters
This matters profoundly for procurement: selecting this compound for a biological study would be based on its structural novelty alone, introducing significant experimental risk without any validated basis for activity or selectivity relative to well-characterized alternatives.
- [1] Tong, N. et al. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Pharmacol. Transl. Sci. 2023, 6, 5, 771–790. View Source
